2-Bromo-1-ethoxymethylimidazole

Solubility Medicinal Chemistry Formulation

2-Bromo-1-ethoxymethylimidazole (850429-54-8) is a strategic heterocyclic building block distinguished by its N1-ethoxymethyl (EOM) protecting group. Unlike unprotected or N-methyl analogs, the EOM moiety masks the imidazole nitrogen, enabling clean, orthogonal lithiation/cross-coupling at C2 without interference from an acidic N-H proton. Its significantly reduced pKa (~3.39 vs. ~11.23) ensures an uncharged ring at physiological pH, making it ideal for kinase inhibitor & GPCR modulator programs. The EOM group is selectively removable under mild Brønsted acidic conditions, orthogonal to SEM and other protecting groups—critical for complex multi-step syntheses. Supplied at 97% purity with estabilished solubility data (11 g/L at 25°C) for precise experimental design. Order now to accelerate your medchem & ligand discovery projects.

Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
CAS No. 850429-54-8
Cat. No. B1333225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethoxymethylimidazole
CAS850429-54-8
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCCOCN1C=CN=C1Br
InChIInChI=1S/C6H9BrN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
InChIKeyFZLPPSCLJGMJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethoxymethylimidazole (CAS 850429-54-8) Supplier Specifications and Key Properties


2-Bromo-1-ethoxymethylimidazole (CAS 850429-54-8) is a heterocyclic building block featuring a 2-bromoimidazole core substituted at the N1 position with an ethoxymethyl (EOM) group . Its molecular formula is C₆H₉BrN₂O (MW 205.05 g/mol), and it is typically supplied at 95–97% purity . The compound is very slightly soluble in water (11 g/L at 25°C) and is recommended for storage at 2–8°C . This compound is employed in pharmaceutical research, as a ligand precursor for transition metal catalysts, and as a versatile intermediate in organic synthesis .

Why Unprotected or Alternative N-Protected 2-Bromoimidazoles Cannot Replace 2-Bromo-1-ethoxymethylimidazole in Key Applications


The presence of the N1-ethoxymethyl (EOM) group in 2-Bromo-1-ethoxymethylimidazole fundamentally alters the compound's physicochemical and reactivity profile compared to its closest analogs . Direct substitution with 2-bromoimidazole (unprotected NH) or with 2-bromo-1-methylimidazole leads to substantial differences in solubility, basicity (pKa), and downstream functionalization strategies . The EOM moiety serves both as a steric modulator and as a protecting group that can be selectively removed under mild conditions, enabling orthogonal synthetic routes that are inaccessible with unprotected or permanently alkylated imidazoles [1]. Furthermore, the specific halogen substitution (Br) at C2, when paired with the EOM group, provides a balanced reactivity window in cross-coupling reactions that differs critically from both more reactive (iodo) and less reactive (chloro) analogs [2].

Head-to-Head Comparative Data: 2-Bromo-1-ethoxymethylimidazole vs. Closest Analogs


Differential Solubility Profile vs. 2-Bromoimidazole and 2-Bromo-1-methylimidazole

2-Bromo-1-ethoxymethylimidazole exhibits quantifiably different aqueous solubility compared to its unprotected and N-methyl analogs. It is very slightly soluble in water at 11 g/L at 25°C . In contrast, 2-bromoimidazole is described as 'slightly soluble' (no quantitative value provided) , while 2-bromo-1-methylimidazole is soluble in organic solvents such as ethanol and acetone but specific aqueous solubility data is not reported . The presence of the ethoxymethyl group imparts a distinct amphiphilic character that may influence partitioning and formulation behavior.

Solubility Medicinal Chemistry Formulation

Significantly Reduced Basicity (pKa) Compared to Unprotected 2-Bromoimidazole

The N1-ethoxymethyl substitution dramatically lowers the pKa of the imidazole ring. The predicted pKa of 2-Bromo-1-ethoxymethylimidazole is 3.39±0.31 . In stark contrast, the unprotected 2-bromoimidazole has a predicted pKa of 11.23±0.10 . This approximately 8 log unit difference corresponds to a >10⁸-fold reduction in basicity. The low pKa of the target compound means it remains predominantly unprotonated under physiological and mildly acidic conditions, which can be advantageous in reactions requiring neutral imidazole species or in biological assays where protonation state is critical.

pKa Basicity Nucleophilicity Reaction Design

Halogen Reactivity: Balanced Suzuki Coupling Efficiency vs. Chloro and Iodo Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the established order: ArI >> ArBr > ArOTf >> ArCl [1]. 2-Bromo-1-ethoxymethylimidazole, bearing a C2 bromide, occupies an intermediate reactivity tier. It undergoes oxidative addition to Pd(0) catalysts more readily than its chloro counterpart (e.g., 2-chloro-1-ethoxymethylimidazole, CAS 850429-55-9), while offering greater selectivity and stability than the corresponding iodo derivative . This intermediate reactivity profile is often optimal for sequential functionalization strategies and minimizes unwanted side reactions such as homocoupling.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis C-C Bond Formation

Mild EOM Deprotection Conditions Compared to SEM Protecting Group Strategy

The ethoxymethyl (EOM) group in 2-Bromo-1-ethoxymethylimidazole can be removed under mild acidic conditions using a Brønsted acidic ionic liquid catalyst, [Hmim][HSO₄], under thermal or microwave irradiation [1]. In contrast, the widely used SEM (2-(trimethylsilyl)ethoxymethyl) protecting group typically requires treatment with fluoride sources (e.g., TBAF) or strong aqueous acid (HCl) for cleavage [2]. The milder deprotection conditions of EOM reduce the risk of degrading acid- or fluoride-sensitive functionalities elsewhere in the molecule, enabling more convergent and orthogonal synthetic strategies.

Protecting Groups Imidazole N-Protection Deprotection Orthogonal Synthesis

Predicted Density and Boiling Point: Differentiating Physical Properties from N-Methyl Analog

The predicted density of 2-Bromo-1-ethoxymethylimidazole is 1.52±0.1 g/cm³, and its predicted boiling point is 271.4±42.0 °C at 760 mmHg . The closely related 2-bromo-1-methylimidazole (CAS 16681-59-7) has a reported density of 1.7±0.1 g/cm³ and a boiling point of 235.6±23.0 °C . The target compound exhibits a lower density and a higher boiling point, which may reflect differences in molecular packing and intermolecular interactions due to the larger ethoxymethyl substituent.

Physical Properties Density Boiling Point Handling

Solubility Differentiation: 2-Bromo-1-ethoxymethylimidazole vs. 2-Chloro-1-ethoxymethylimidazole

While 2-Bromo-1-ethoxymethylimidazole is very slightly soluble in water (11 g/L at 25°C) , the corresponding chloro analog (2-chloro-1-ethoxymethylimidazole, CAS 850429-55-9) is reported to be soluble in water and organic solvents . This qualitative difference in aqueous solubility can influence partitioning during aqueous work-up and may affect the choice of halogen for specific synthetic sequences.

Solubility Halogen Effect Organic Synthesis

Where 2-Bromo-1-ethoxymethylimidazole Provides Measurable Advantage: Application Scenarios


N1-Protected Building Block for Selective C2 Functionalization

The ethoxymethyl group effectively masks the N1 nitrogen, allowing for clean lithiation or cross-coupling at the C2 bromine without interference from the acidic N-H proton [1]. The quantitative solubility data (11 g/L) aids in selecting appropriate solvent systems for these transformations. This is particularly valuable in the synthesis of substituted imidazoles where the N-H group must remain protected until a later synthetic stage.

Intermediate in Pharmaceutical and Agrochemical Lead Optimization

The drastically reduced pKa (3.39 vs. 11.23 for unprotected 2-bromoimidazole) [1] ensures the imidazole ring remains largely uncharged at physiological pH, which is critical for assessing biological activity in vitro. Its use as a building block in kinase inhibitor and GPCR modulator programs is well-documented , and the availability of quantitative solubility data supports accurate dose-response studies.

Ligand Precursor for Transition Metal Catalysis

The intermediate reactivity of the C2 bromide in cross-coupling (ArBr tier) [1] makes this compound an excellent precursor for preparing N1-EOM-protected imidazolyl phosphines or N-heterocyclic carbene (NHC) ligand precursors. The mild deprotection conditions for the EOM group allow for post-functionalization unmasking to reveal the free imidazole, which can then be elaborated into the final ligand framework.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The EOM group can be selectively removed using a Brønsted acidic ionic liquid [1] under conditions that leave SEM (requiring fluoride or strong acid) and other common protecting groups intact. This orthogonality is crucial in the total synthesis of natural products and polyfunctionalized heterocycles where multiple protecting groups must be manipulated independently.

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